molecular formula C12H12O5 B12116317 6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid

6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid

Cat. No.: B12116317
M. Wt: 236.22 g/mol
InChI Key: DGUFQKVOWFULMG-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid is a heterocyclic compound belonging to the chromanone family This compound is characterized by its chromanone core structure, which is a bicyclic system containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-4-oxo-chroman-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-2-methyl-4-oxo-chroman-2-carboxylic acid.

    Reduction: Formation of 6-methoxy-2-methyl-4-hydroxy-chroman-2-carboxylic acid.

    Substitution: Formation of various substituted chromanone derivatives depending on the substituent used.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

6-methoxy-2-methyl-4-oxo-3H-chromene-2-carboxylic acid

InChI

InChI=1S/C12H12O5/c1-12(11(14)15)6-9(13)8-5-7(16-2)3-4-10(8)17-12/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

DGUFQKVOWFULMG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)OC)C(=O)O

Origin of Product

United States

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